molecular formula C16H24N2O2 B1397286 Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate CAS No. 1219967-38-0

Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate

Cat. No.: B1397286
CAS No.: 1219967-38-0
M. Wt: 276.37 g/mol
InChI Key: ISGIKPWNYMZHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate is a substituted benzoate ester featuring a cyclohexyl(methyl)amino group at the 4-position and an amino group at the 3-position of the aromatic ring. The compound’s synthesis typically involves multi-step alkylation and esterification reactions, with analytical techniques such as NMR, MS, and X-ray crystallography employed for structural confirmation .

Properties

IUPAC Name

ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-20-16(19)12-9-10-15(14(17)11-12)18(2)13-7-5-4-6-8-13/h9-11,13H,3-8,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGIKPWNYMZHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N(C)C2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate typically involves the esterification of 3-amino-4-[cyclohexyl(methyl)amino]benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Differences

  • Substituent Effects: The cyclohexyl(methyl)amino group in the target compound introduces significant steric bulk compared to smaller substituents like methyl () or hydroxyethyl (). This bulk may reduce solubility in polar solvents but enhance membrane permeability in biological systems. The tert-butylamino group () offers even greater lipophilicity (XLogP3 = 2.4) than the cyclohexyl(methyl) group, suggesting differences in bioavailability and metabolic stability .
  • Hydrogen Bonding: Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate () exhibits intermolecular N–H⋯O hydrogen bonds in its crystal structure, enhancing thermal stability . Similar interactions in the target compound would depend on the availability of hydrogen-bond donors/acceptors.

Analytical Characterization

  • NMR and MS : All compounds are characterized using ¹H/¹³C NMR and mass spectrometry to confirm substituent positions and purity .
  • X-ray Crystallography : and highlight the role of crystallography in resolving hydrogen-bonding networks, which influence melting points and solubility .

Biological Activity

Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H24N2O2C_{16}H_{24}N_{2}O_{2} and a molecular weight of approximately 262.35 g/mol. The compound features both amino and ester functional groups, contributing to its versatility in biological applications. Its structure includes a cyclohexyl(methyl)amino group attached to the para position of the benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . Research indicates that the compound binds to specific enzymes, modulating their activity and influencing various biochemical pathways. This inhibition can disrupt normal cellular processes, leading to significant biological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound interacts with enzyme-substrate complexes, potentially affecting metabolic pathways.
  • Radical Scavenging: Some studies suggest that it may act as a radical-trapping antioxidant, which could be beneficial in preventing oxidative stress-related damage.

Enzyme Inhibition Studies

Research has shown that this compound exhibits promising activity against various enzymes. For instance, it has been investigated for its potential as a biochemical probe in studying enzyme interactions, particularly in the context of drug discovery .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how variations in substituents influence the biological activity of related compounds:

Compound NameStructureUnique Features
Ethyl 3-amino-4-(methylamino)benzoateContains a methyl group instead of cyclohexylDifferent steric effects and solubility characteristics
Ethyl 4-aminobenzoateLacks cyclohexyl substituentSimpler structure with different reactivity
Ethyl 3-amino-4-(phenylamino)benzoateContains a phenyl group instead of cyclohexylPotentially different biological activity due to aromatic interactions

This table illustrates the structural diversity among these compounds and their implications for biological activity.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.